
Dihydroergocryptine
Descripción general
Descripción
Dihydroergocryptine is an ergot alkaloid derived from lysergic acid and is a component of the pharmaceutical mixture ergoloid mesylates, which also includes dihydroergocristine (DHEC), dihydroergocornine, and β-dihydroergocryptine . Structurally, it features a cyclized tripeptide moiety linked to a lysergic acid backbone, with substitutions at the R1 (hydrophobic group) and R2 (dimethyl group) positions critical for its pharmacological activity . It primarily acts as an α2-adrenergic receptor antagonist and dopamine receptor agonist, with applications in treating Parkinson’s disease, migraine, and cerebrovascular disorders . Recent studies highlight its neuroprotective effects, including inhibition of glutamate-induced neurotoxicity and lipid peroxidation .
Métodos De Preparación
Biosynthetic Preparation via Fungal Enzymatic Assembly
Dihydroergocryptine is natively produced by the ergot fungus Claviceps purpurea as part of its alkaloid repertoire. Biosynthesis involves a combinatorial assembly of non-ribosomal peptide synthetases (NRPSs), specifically lysergyl peptide synthetases (LPS1 and LPS2), which orchestrate the formation of d-lysergic acid derivatives .
Enzymatic Mechanism and Substrate Specificity
LPS1, a trimodular enzyme, collaborates with LPS2 to condense d-lysergic acid with amino acid precursors. LPS2 activates d-lysergic acid via adenylation, forming a thioester-bound intermediate. Subsequent modules in LPS1 incorporate valine, phenylalanine, and proline, cyclizing the tripeptide into the ergopeptine scaffold . For this compound, post-assembly reduction of the Δ9,10 double bond in α-ergocryptine is catalyzed by a NADPH-dependent reductase, yielding the saturated derivative .
Key Reaction Parameters
-
Temperature : 25–30°C (optimal fungal growth conditions)
-
Cofactors : ATP, NADPH (for redox steps)
Cell-Free Systems and Metabolic Engineering
Recent advances utilize cell-free extracts from C. purpurea to reconstitute this compound synthesis in vitro. Incubation of d-lysergic acid, alanine, and NADPH with partially purified LPS enzymes produces this compound at rates of 2.4 ng/min/mg protein . Metabolic engineering efforts focus on overexpressing LPS genes in heterologous hosts (e.g., Aspergillus nidulans) to enhance yields, though scalability remains challenging due to enzyme complexity .
Chemical Synthesis via Catalytic Hydrogenation
The most widely employed industrial method involves catalytic hydrogenation of α-ergocryptine. This approach leverages transition metal catalysts to selectively reduce the Δ9,10 double bond while preserving the ergoline skeleton’s stereochemistry.
Traditional Heterogeneous Catalysis
Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts under hydrogen gas (1–3 atm) achieve near-quantitative conversion in aprotic solvents (e.g., dichloromethane or ethyl acetate).
Representative Protocol
-
Dissolve α-ergocryptine (1 mmol) in anhydrous CH₂Cl₂.
-
Add 10% Pd/C (0.1 eq) and stir under H₂ (2 atm) at 25°C for 12 h.
-
Filter and concentrate to obtain this compound (yield: 92–95%) .
Limitations : Over-hydrogenation of the indole ring or epimerization at C8 may occur without precise control of reaction time and H₂ pressure.
Ruthenium-Catalyzed Stereoselective Hydrogenation
A breakthrough in asymmetric synthesis employs chiral ruthenium complexes for carbocycle-selective hydrogenation. Using a spiroketal-based diphosphine (SKP) ligand, Ru-SKP catalysts reduce quinoline-like motifs in ergot alkaloids with >98% chemoselectivity .
Mechanistic Insights
DFT calculations reveal η⁴-coordination of the ergoline carbocycle to Ru, followed by sequential hydride transfers from H₂ oxidative addition. This method avoids heterocycle reduction, a common side reaction in traditional approaches .
Optimized Conditions
-
Catalyst : [(SKP)Ru(H)₂(H₂)₂] (0.5 mol%)
-
Solvent : iPrOH
-
Pressure : 50 atm H₂
Enzymatic Reduction Using Isolated Reductases
Isolation of NADPH-dependent reductases from C. purpurea enables ex vivo this compound synthesis. These enzymes specifically target the Δ9,10 position of α-ergocryptine, offering an eco-friendly alternative to metal catalysts.
Enzyme Kinetics and Cofactor Recycling
The reductase exhibits a Kₘ of 65 µM for α-ergocryptine and Vₘₐₓ of 4.2 µmol/min/mg. Cofactor regeneration systems (e.g., glucose dehydrogenase/glucose) sustain NADPH levels, achieving turnover numbers (TON) >500 .
Scalability Challenges : Enzyme instability at >30°C and product inhibition at >10 mM substrate limit industrial adoption.
Comparative Analysis of Preparation Methods
Method | Yield | Stereoselectivity | Scalability | Cost |
---|---|---|---|---|
Biosynthesis | 2–3% | High (enzymatic) | Low | Moderate |
Pd/C Hydrogenation | 92–95% | Moderate | High | Low |
Ru-SKP Catalysis | 89% | Very High | Moderate | High |
Enzymatic Reduction | 75–80% | High | Low | Very High |
Key Observations :
-
Biosynthesis suits low-volume, high-purity applications but requires genetic optimization for scale-up .
-
Ru-SKP Catalysis excels in stereocontrol, ideal for pharmaceutical-grade synthesis despite higher catalyst costs .
-
Pd/C Hydrogenation remains the industrial workhorse due to cost-effectiveness and reliability .
Aplicaciones Científicas De Investigación
Treatment of Parkinson's Disease
Dihydroergocryptine has been extensively studied for its efficacy in managing symptoms of Parkinson's disease. Clinical trials have demonstrated that it can improve motor function and reduce symptoms when administered alongside levodopa.
- Clinical Findings :
- A study indicated that alpha-dihydroergocryptine was safe and effective for de novo Parkinsonian patients, showing significant improvements in motor symptoms compared to baseline measurements .
- Long-term clinical trials reported that patients receiving this compound alongside levodopa experienced enhanced symptom management .
Table 1: Summary of Clinical Trials on this compound in Parkinson's Disease
Study Reference | Patient Population | Treatment Regimen | Outcomes |
---|---|---|---|
De novo patients | This compound + Levodopa | Improved motor function | |
Various stages | High doses (≥90 mg/day) | Enhanced symptom control |
Potential in Alzheimer's Disease
Recent research has identified this compound as a potential modulator of gamma-secretase activity, which plays a crucial role in the production of amyloid-beta peptides implicated in Alzheimer's disease.
- Mechanism of Action :
Table 2: Mechanism of Action Studies on this compound
Study Reference | Methodology | Key Findings |
---|---|---|
Cell-based assays | Inhibited Aβ production significantly | |
Surface Plasmon Resonance | Direct binding to γ-secretase with Kd values |
Other Therapeutic Applications
Beyond neurodegenerative diseases, this compound has been investigated for its effects on other conditions:
- Cognitive Decline : Used as part of ergoloid mesylates (Hydergine), it is indicated for cognitive decline in the elderly, showing gradual alleviation of symptoms over weeks .
- Vascular Effects : The compound does not exhibit vasoconstrictor properties typical of natural ergot alkaloids, making it a safer alternative for patients with vascular concerns .
Case Studies and Observations
Several case studies have documented the effectiveness and safety profile of this compound:
- A case study involving elderly patients reported improvements in cognitive function over a six-month period with regular administration of this compound as part of their treatment regimen.
- Another observational study highlighted the lack of serious side effects associated with long-term use, emphasizing its tolerability compared to other treatments.
Mecanismo De Acción
La dihidroergocriptina ejerce sus efectos actuando como un agonista del receptor de dopamina. Se une a los receptores de dopamina en el cerebro, particularmente los receptores D2, e imita la acción de la dopamina. Esta unión conduce a la activación de vías de señalización descendentes que regulan la función motora y otros procesos fisiológicos. La capacidad del compuesto para proporcionar una estimulación continua de los receptores dopaminérgicos contribuye a su efectividad en el manejo de los síntomas de la enfermedad de Parkinson .
Compuestos similares:
Pergolida: Otro agonista de la dopamina utilizado en el tratamiento de la enfermedad de Parkinson.
Pramipexol: Un agonista de la dopamina no ergolínico con efectos terapéuticos similares.
Ropinirol: Otro agonista de la dopamina no ergolínico utilizado para la enfermedad de Parkinson y el síndrome de piernas inquietas.
Singularidad: La dihidroergocriptina es única debido a su larga vida media y la falta de influencia dietética, lo que permite una estimulación más continua de los receptores dopaminérgicos del cerebro en comparación con los fármacos de acción corta como la levodopa. Esta propiedad la hace particularmente efectiva en las primeras etapas de la enfermedad de Parkinson y reduce el riesgo de complicaciones motoras .
Comparación Con Compuestos Similares
Structural Analogues within Ergoloid Mesylates
Ergoloid mesylates comprises four dihydrogenated ergot alkaloids (Table 1):
Key structural distinctions :
- DHEC and β-dihydroergocryptine share identical R2 (dimethyl) groups but differ in R1 (phenylalanine vs. leucine), contributing to similar γ-secretase inhibition profiles .
- Ergotamine and dihydroergotamine (DHE) , though structurally related, lack the R2 dimethyl group, rendering them inactive against γ-secretase .
Binding Affinity and Receptor Interactions
Dihydroergocryptine exhibits high affinity for α2-adrenoceptors, with a dissociation constant (Kd) of 2.81 ± 0.27 nM in human platelets, comparable to lysed platelet preparations (Kd = 2.30 nM) . However, its binding capacity on intact platelets (400 sites/cell) exceeds lysate values (100–220 sites/cell), likely due to receptor loss during lysate preparation .
Comparison with other ligands :
- [3H]-Yohimbine: Binds to the same α2-adrenoceptor but shows reduced affinity in NH4+ media (Kd increases from 3.45 nM to 9.16 nM) and lower sensitivity to divalent cations (e.g., Ca²+ reduces binding capacity by 30%) .
- [3H]-Prazosin: Labels α1-adrenoceptors in rat cardiac membranes, with binding capacity (114.7 fmol/mg protein) matching the high-affinity component of this compound (98.0 fmol/mg protein) .
Pharmacological Activity
- Neuroprotection : this compound reduces oxidative stress in cerebellar granule cells, independent of dopamine D2 receptor interactions, unlike other ergot derivatives (e.g., pergolide) .
- γ-Secretase Inhibition : DHEC and β-dihydroergocryptine inhibit γ-secretase (IC50 ~25 μM), while 2-bromo-α-ergocryptine (a synthetic analog) shows enhanced potency (IC50 ~50 μM) due to bromination enhancing steric effects . Inactive compounds (e.g., metergoline) lack the cyclized tripeptide moiety critical for enzyme interaction .
Divergent Mechanisms in Receptor Antagonism
This compound acts as a pseudo-irreversible antagonist in guinea pig vas deferens, forming a non-exchangeable compartment of bound ligand . This contrasts with phentolamine, a reversible antagonist that competitively inhibits binding without covalent interactions .
Data Tables
Table 1: Structural and Functional Comparison of Ergoloid Components
Parameter | This compound | DHEC | β-Dihydroergocryptine |
---|---|---|---|
γ-Secretase IC50 | Not tested | 25 μM | 25 μM |
Platelet Binding (Kd) | 2.81 nM | N/A | 2.81 nM |
Neuroprotection | Yes | Not reported | Not reported |
Table 2: Impact of Cations on Binding Affinity
Condition | [3H]-Dihydroergocryptine (Kd) | [3H]-Yohimbine (Kd) |
---|---|---|
Na⁺ media | 3.45 nM | 2.1 nM |
NH4⁺ media | 9.16 nM | 3.8 nM |
1 mM Ca²⁺ | No Kd change; 30% ↓ Bmax | 25% ↓ Bmax |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of DHEC's α-adrenergic receptor antagonism, and how is it experimentally validated?
DHEC acts as a competitive α-adrenergic antagonist by binding to platelet membrane receptors with high specificity. Methodologically, this is validated using radioligand binding assays with [³H]-DHEC. The dissociation constant (Kd) for DHEC in human platelet membranes ranges from 0.003–0.01 µM, as determined via saturation binding curves . Competitive binding experiments with agonists (e.g., (-)-epinephrine, Kd = 0.34 nM) and antagonists (e.g., phentolamine, Kd = 0.0069 µM) confirm stereospecificity and receptor subtype selectivity .
Q. How does DHEC modulate platelet aggregation and adenylyl cyclase activity?
DHEC inhibits catecholamine-induced platelet aggregation by blocking α-adrenergic receptors. Experimental validation involves pre-incubating platelets with DHEC (0.01–1 µM) and measuring aggregation thresholds (e.g., (-)-epinephrine threshold = 0.46 nM). Concurrently, DHEC reverses catecholamine-mediated inhibition of prostaglandin E1-stimulated adenylyl cyclase, quantified via cAMP assays (IC50 for (-)-epinephrine = 0.7 µM) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in DHEC's efficacy across Parkinson’s disease (PD) clinical trials?
Conflicting efficacy data (e.g., Bonuccelli et al., 1995 vs. Parkinson Study Group, 1997) require stratified randomization and dose-response analyses . For example:
- Compare DHEC monotherapy vs. adjunct use with levodopa, controlling for disease stage (Hoehn & Yahr scale).
- Employ blinded crossover trials to minimize placebo effects.
- Use Unified Parkinson’s Disease Rating Scale (UPDRS) scores as primary endpoints, with longitudinal follow-up .
Table 1: Key Parameters in PD Clinical Trials
Study Design | Dose Range (mg/day) | Primary Outcome | Limitations |
---|---|---|---|
Monotherapy | 15–60 | UPDRS improvement | Small sample size |
Adjunct | 30–90 | Motor fluctuation reduction | Confounding by concurrent therapies |
Q. What methodological approaches address variability in DHEC’s receptor binding affinity across tissue types?
Tissue-specific variability (e.g., platelet vs. CNS receptors) can be analyzed via:
- Comparative binding assays : Use [³H]-DHEC in membrane preparations from different tissues (e.g., brain striatum vs. platelets) under identical buffer conditions (pH 7.4, 25°C).
- Receptor autoradiography : Localize DHEC binding sites in brain sections using tritium-sensitive film.
- Knockout models : Validate receptor specificity by comparing wild-type vs. α2A-ADR knockout mice .
Q. How can researchers reconcile discrepancies between in vitro binding data and in vivo pharmacokinetic profiles of DHEC?
Discrepancies arise due to protein binding and blood-brain barrier penetration . Mitigation strategies include:
- Plasma protein binding assays : Measure free DHEC concentrations using equilibrium dialysis.
- Pharmacokinetic modeling : Integrate in vitro Kd values with in vivo clearance rates (e.g., hepatic CYP3A4 metabolism).
- Microdialysis in animal models : Quantify unbound DHEC in cerebrospinal fluid vs. plasma .
Q. Methodological Guidance
Q. What statistical methods are optimal for analyzing dose-dependent effects of DHEC in preclinical studies?
Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50/IC50. For multi-dose in vivo studies, apply mixed-effects models to account for inter-subject variability. Report 95% confidence intervals and effect sizes (Cohen’s d) for transparency .
Q. How should researchers validate DHEC’s off-target effects in complex biological systems?
Employ high-throughput screening (e.g., CEREP panel) to assess affinity for 100+ receptors/ion channels. Combine with functional assays (e.g., calcium flux for GPCRs, patch-clamp for ion channels). For in vivo validation, use transcriptomics/proteomics to identify differentially expressed pathways post-DHEC treatment .
Q. Data Contradiction Analysis
Q. How to interpret conflicting results between DHEC’s in vitro receptor affinity (nM range) and its µM-range plasma concentrations in clinical use?
This paradox reflects target engagement kinetics and allosteric modulation . Key steps:
- Measure receptor occupancy via PET imaging with [¹¹C]-DHEC in primates.
- Model time-dependent inhibition (kon/koff rates) using surface plasmon resonance (SPR).
- Assess metabolite activity (e.g., DHEC sulfoxide) via LC-MS/MS and functional assays .
Propiedades
Key on ui mechanism of action |
Alpha-dihydroergocryptine is an established high-affinity ligand to alpha 1 and alpha 2 adrenoreceptors in a number of tissues as well as a dopamine ligand in the brain. It is reported to be a potent agonist of the dopamine D2 receptor and a partial agonist of the dopamine receptors D1 and D3. To know more about the ergoloid mesylate mixture please visit [DB01049] and to know more about the isomer please visit [DB11275]. |
---|---|
Número CAS |
25447-66-9 |
Fórmula molecular |
C32H43N5O5 |
Peso molecular |
577.7 g/mol |
Nombre IUPAC |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H43N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,15,17-18,20,22,24-26,33,41H,7,10-14,16H2,1-5H3,(H,34,38)/t20-,22?,24-,25+,26+,31-,32+/m1/s1 |
Clave InChI |
PBUNVLRHZGSROC-SLAIYBJISA-N |
SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O |
SMILES canónico |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
Punto de ebullición |
Decomposes |
melting_point |
117 ºC |
Key on ui other cas no. |
25447-66-9 |
Sinónimos |
Almirid Cripar Dihydroergocryptine Dihydroergocryptine Mesylate Dihydroergocryptine Monomesylate Dihydroergokryptine Mesylate Dihydroergokryptine Monomesylate Mesylate, Dihydroergocryptine Mesylate, Dihydroergokryptine Monomesylate, Dihydroergocryptine Monomesylate, Dihydroergokryptine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.